molecular formula C5H4N2O3 B12361551 5-oxo-2H-pyrazine-2-carboxylic acid

5-oxo-2H-pyrazine-2-carboxylic acid

Katalognummer: B12361551
Molekulargewicht: 140.10 g/mol
InChI-Schlüssel: OBCTTXWBRWLHOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-oxo-2H-pyrazine-2-carboxylic acid is a heterocyclic compound containing a pyrazine ring substituted with a carboxylic acid group and a keto group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-2H-pyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,3-diaminopyrazine with oxalic acid can yield this compound through a cyclization process. Another method involves the oxidation of 2,5-dimethylpyrazine using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, reaction conditions, and purification techniques are crucial for efficient production. Common industrial methods may include continuous flow reactors and advanced separation techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5-oxo-2H-pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 5-hydroxy-2H-pyrazine-2-carboxylic acid.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alcohols (for esterification), amines (for amidation).

Major Products

    Oxidation: More oxidized pyrazine derivatives.

    Reduction: 5-hydroxy-2H-pyrazine-2-carboxylic acid.

    Substitution: Esters, amides, and other functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

5-oxo-2H-pyrazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.

Wirkmechanismus

The mechanism of action of 5-oxo-2H-pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The keto and carboxylic acid groups play a crucial role in its binding affinity and specificity towards these targets. Pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-hydroxy-2H-pyrazine-2-carboxylic acid: Similar structure with a hydroxyl group instead of a keto group.

    2,5-dimethylpyrazine: Lacks the carboxylic acid and keto groups but shares the pyrazine ring.

    2,3-diaminopyrazine: Precursor for the synthesis of 5-oxo-2H-pyrazine-2-carboxylic acid.

Uniqueness

This compound is unique due to the presence of both a keto group and a carboxylic acid group on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C5H4N2O3

Molekulargewicht

140.10 g/mol

IUPAC-Name

5-oxo-2H-pyrazine-2-carboxylic acid

InChI

InChI=1S/C5H4N2O3/c8-4-2-6-3(1-7-4)5(9)10/h1-3H,(H,9,10)

InChI-Schlüssel

OBCTTXWBRWLHOC-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=O)C=NC1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.